molecular formula C17H16BrN5O2S B12140564 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)aceta mide

2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)aceta mide

Cat. No.: B12140564
M. Wt: 434.3 g/mol
InChI Key: IQOCPAGOUIIXCB-UHFFFAOYSA-N
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Description

2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)acetamide typically involves multiple steps. One common route includes the formation of the triazole ring followed by the introduction of the methoxyphenyl and bromophenyl groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and minimize impurities. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. The methoxyphenyl and bromophenyl groups further enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole
  • 5-amino-1H-1,2,4-triazole-3-carbohydrazide
  • 4-amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

What sets 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)acetamide apart is its unique combination of functional groups, which confer specific biological activities. The presence of both methoxyphenyl and bromophenyl groups enhances its binding properties, making it a valuable compound for various applications.

This detailed article provides a comprehensive overview of 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-bromophenyl)acetamide, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H16BrN5O2S

Molecular Weight

434.3 g/mol

IUPAC Name

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide

InChI

InChI=1S/C17H16BrN5O2S/c1-25-14-8-3-2-7-13(14)16-21-22-17(23(16)19)26-10-15(24)20-12-6-4-5-11(18)9-12/h2-9H,10,19H2,1H3,(H,20,24)

InChI Key

IQOCPAGOUIIXCB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

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